Cas no 760910-22-3 (5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE)

5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE 化学的及び物理的性質
名前と識別子
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- 2-Benzothiazolamine, 5,7-dimethoxy-
- 5,7-Dimethoxybenzo[d]thiazol-2-amine
- 5,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-imine
- 5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE
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- インチ: 1S/C9H10N2O2S/c1-12-5-3-6-8(7(4-5)13-2)14-9(10)11-6/h3-4H,1-2H3,(H2,10,11)
- InChIKey: JRMYWSGFZFQJGS-UHFFFAOYSA-N
- ほほえんだ: S1C2=C(OC)C=C(OC)C=C2N=C1N
5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1696595-0.05g |
5,7-dimethoxy-1,3-benzothiazol-2-amine |
760910-22-3 | 95% | 0.05g |
$94.0 | 2023-09-20 | |
Enamine | EN300-1696595-0.25g |
5,7-dimethoxy-1,3-benzothiazol-2-amine |
760910-22-3 | 95% | 0.25g |
$200.0 | 2023-09-20 | |
Enamine | EN300-1696595-0.5g |
5,7-dimethoxy-1,3-benzothiazol-2-amine |
760910-22-3 | 95% | 0.5g |
$374.0 | 2023-09-20 | |
Enamine | EN300-1696595-1.0g |
5,7-dimethoxy-1,3-benzothiazol-2-amine |
760910-22-3 | 95% | 1.0g |
$499.0 | 2023-07-07 | |
A2B Chem LLC | AX56348-100mg |
5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE |
760910-22-3 | 95% | 100mg |
$183.00 | 2024-04-19 | |
A2B Chem LLC | AX56348-250mg |
5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE |
760910-22-3 | 95% | 250mg |
$246.00 | 2024-04-19 | |
1PlusChem | 1P01EISC-500mg |
5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE |
760910-22-3 | 95% | 500mg |
$525.00 | 2024-04-21 | |
1PlusChem | 1P01EISC-2.5g |
5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE |
760910-22-3 | 95% | 2.5g |
$1271.00 | 2024-04-21 | |
1PlusChem | 1P01EISC-5g |
5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE |
760910-22-3 | 95% | 5g |
$1852.00 | 2024-04-21 | |
Aaron | AR01EJ0O-5g |
5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE |
760910-22-3 | 95% | 5g |
$2016.00 | 2023-12-14 |
5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE 関連文献
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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5. Book reviews
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINEに関する追加情報
5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE: A Comprehensive Overview
The compound with CAS No. 760910-22-3, known as 5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzothiazoles, which are well-known for their versatile properties and wide-ranging applications. The benzothiazole core of this molecule is a bicyclic structure consisting of a benzene ring fused to a thiazole ring, while the dimethoxy substituents at positions 5 and 7 introduce additional functionality and reactivity.
Recent studies have highlighted the potential of 5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE in various applications, particularly in the development of advanced materials and pharmaceuticals. Its unique electronic properties make it an attractive candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have demonstrated that the benzothiazole framework can significantly enhance the efficiency of these devices by improving charge transport properties and emission characteristics.
The synthesis of 5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, the use of transition metal catalysts has been shown to accelerate the formation of the benzothiazole ring while maintaining high yields and purity levels.
In terms of physical properties, 5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE exhibits a melting point of approximately 240°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum reveals strong absorption bands in the visible region, which are attributed to the conjugated π-system within the benzothiazole framework. These spectral properties make it a valuable tool in analytical chemistry for detecting trace amounts of specific analytes in complex matrices.
One of the most promising areas of research involving this compound is its application in drug discovery. The dimethoxy substituents at positions 5 and 7 provide opportunities for further functionalization, enabling researchers to explore its potential as a lead compound for treating various diseases. For example, recent studies have investigated its ability to inhibit key enzymes involved in neurodegenerative disorders such as Alzheimer's disease. The results suggest that this compound could serve as a foundation for developing novel therapeutic agents with improved efficacy and reduced side effects.
In addition to its pharmacological applications, 5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE has also been explored for its catalytic properties. By incorporating this compound into heterogeneous catalyst systems, researchers have achieved enhanced catalytic activity in reactions such as oxidation and cycloaddition processes. The ability to tune its electronic properties through substitution patterns opens up new possibilities for designing highly efficient catalysts tailored to specific industrial needs.
From an environmental perspective, the synthesis and application of 5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE are considered environmentally friendly due to its low toxicity profile and biodegradability under controlled conditions. This makes it an ideal candidate for use in green chemistry initiatives aimed at reducing waste and minimizing environmental impact.
In conclusion, 5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in materials science, pharmacology, and catalysis. As ongoing research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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